Home > Products > Screening Compounds P78337 > Cefquinome sulfate
Cefquinome sulfate - 118443-88-2

Cefquinome sulfate

Catalog Number: EVT-1484169
CAS Number: 118443-88-2
Molecular Formula: C23H24N6O5S2.H2O4S
Molecular Weight: 626.689
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cefquinome sulfate is a fourth-generation cephalosporin antibiotic primarily used in veterinary medicine for the treatment of bacterial infections in animals, particularly in livestock. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various infections, including those caused by Staphylococcus aureus and Escherichia coli. The compound is known for its ability to penetrate well into tissues, which enhances its therapeutic efficacy.

Source

Cefquinome sulfate is synthesized from 7-amino-cephalosporanic acid, a key intermediate in the production of cephalosporin antibiotics. The synthesis process involves several chemical reactions that modify the core structure of 7-amino-cephalosporanic acid to produce cefquinome sulfate.

Classification

Cefquinome sulfate belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is classified as a cationic cephalosporin due to the presence of a positively charged quaternary ammonium group in its structure.

Synthesis Analysis

Methods

The synthesis of cefquinome sulfate can be achieved through various methods, with notable procedures described in patents and scientific literature. The primary synthetic route involves:

  1. Starting Material: 7-amino-cephalosporanic acid is utilized as the starting material.
  2. Catalysis: Iodotrimethylsilane is used as a catalyst in conjunction with hexamethyldisilazane to protect functional groups during the reaction.
  3. Formation of Intermediate: The protected 7-amino-cephalosporanic acid undergoes further reactions with N-diethyl aniline and 5,6,7,8-tetrahydroquinoline to form an amino cefquinome intermediate.
  4. Final Product Formation: This intermediate reacts with an active ester to yield cefquinome sulfate through an acylation process followed by salt formation .

Technical Details

  • The synthesis typically requires careful control of temperature and pH during various stages to ensure optimal yields and purity.
  • For instance, one method involves cooling the reaction mixture and adjusting pH using sulfuric acid before crystallization .
  • The final product is usually purified through techniques such as suction filtration and vacuum drying.
Molecular Structure Analysis

Structure

Cefquinome sulfate has a complex molecular structure characterized by a beta-lactam ring fused with a dihydrothiazine ring. The presence of a quaternary ammonium group contributes to its cationic nature.

Chemical Reactions Analysis

Reactions

Cefquinome sulfate undergoes several chemical reactions during its synthesis:

  1. Acylation Reaction: The amino group on the cefquinome intermediate reacts with an acylating agent (active ester) to form cefquinome sulfate.
  2. Salt Formation: This reaction often leads to the formation of a salt, enhancing the compound's solubility and stability.

Technical Details

The reactions typically require specific conditions:

  • Controlled temperature (often around 10°C for certain steps).
  • Precise pH adjustments (commonly between 1.5 and 2.0) to facilitate crystallization and purification processes .
Mechanism of Action

Cefquinome sulfate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall integrity in bacteria.

Process

  1. Binding: Cefquinome sulfate binds to PBPs, disrupting their function.
  2. Inhibition of Cell Wall Synthesis: This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls.
  3. Bactericidal Effect: As a result, bacteria are unable to maintain their cell wall integrity, leading to lysis and death.

Data

Studies have shown that cefquinome sulfate is particularly effective against resistant strains of bacteria due to its ability to penetrate biofilms and target bacterial cells effectively .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cefquinome sulfate typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and methanol but less soluble in organic solvents like ether.

Chemical Properties

  • Stability: Cefquinome sulfate is stable under acidic conditions but may degrade under extreme alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges between 180°C to 190°C, indicating good thermal stability.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to assess the purity and stability of cefquinome sulfate during storage and formulation .

Applications

Cefquinome sulfate is primarily used in veterinary medicine for treating bacterial infections in livestock, particularly respiratory infections and mastitis caused by susceptible organisms. Its broad-spectrum activity makes it suitable for various applications:

  • Veterinary Therapeutics: Effective against a wide range of pathogens in cattle, pigs, and poultry.
  • Research Applications: Used in studies investigating antibiotic resistance mechanisms and pharmacokinetics in animal models .
  • Formulation Development: Cefquinome sulfate has been incorporated into novel drug delivery systems like liposomes and proliposomes for enhanced efficacy against biofilm-associated infections .
Introduction

Historical Development and Classification as a Fourth-Generation Cephalosporin

Cefquinome sulfate represents a significant milestone in veterinary-specific antimicrobial development. Synthesized through strategic molecular modification of cefotaxime, this zwitterionic compound emerged from the addition of a quaternary quinolinium group to the core cephalosporin structure. This structural innovation, achieved in 1993 by Intervet International (now part of Merck Animal Health), endowed the molecule with amphoteric properties that facilitate rapid penetration through bacterial porins while conferring stability against prevalent β-lactamase enzymes [1] [2]. Chemically designated as (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino)acetamido]-8-oxo-3-[(5,6,7,8-tetrahydroquinolin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate sulfate, cefquinome sulfate possesses the empirical formula C23H24N6O5S2·H2SO4 and a molecular weight of 628.7 g/mol [1].

Its classification as a fourth-generation cephalosporin stems from distinctive pharmacological advantages over earlier generations: enhanced Gram-positive coverage combined with potent activity against Gram-negative pathogens possessing AmpC β-lactamases. This dual capability arises from its low affinity for chromosomal-mediated cephalosporinases and stability against plasmid-mediated β-lactamases, excepting extended-spectrum β-lactamases (ESBLs) [2]. Unlike human-medicine fourth-generation cephalosporins like cefepime, cefquinome remains exclusively licensed for veterinary applications globally, with initial European approval for bovine respiratory disease occurring in 1994, followed by expanded indications for swine (1999) and equines (2005) [1].

Table 1: Comparative Properties of Cephalosporin Generations in Veterinary Context

GenerationRepresentativesGram (+) ActivityGram (-) Activityβ-Lactamase Stability
FirstCefalexin++++Limited
SecondCefuroxime++++Moderate
ThirdCeftiofur, Cefovecin++++Good (excluding AmpC)
FourthCefquinome++++++Excellent (AmpC stable)

Pharmacological Significance in Veterinary Medicine

Cefquinome sulfate occupies a therapeutic niche in veterinary practice due to its broad spectrum and favorable pharmacokinetic profile. Exhibiting less than 5% plasma protein binding and primarily renal excretion unchanged, it achieves high tissue penetration, including into mammary tissue, synovial fluid, and cerebrospinal fluid [2] [6]. This distribution underpins its clinical utility against deep-seated infections. Its bactericidal mechanism involves irreversible inhibition of penicillin-binding proteins (PBPs), crucially PBP3 in Gram-negative bacteria, disrupting peptidoglycan synthesis and causing osmotic lysis [3].

Licensed indications encompass bovine respiratory disease (Mannheimia haemolytica, Pasteurella multocida), coliform mastitis (Escherichia coli), interdigital necrobacillosis, and calf septicemia. In swine, it targets respiratory infections (Actinobacillus pleuropneumoniae, Pasteurella multocida), streptococcal meningitis, and Staphylococcus hyicus-associated dermatitis. Equine applications include respiratory infections (Streptococcus zooepidemicus) and neonatal septicemia [1] [5]. The compound is formulated diversely to enhance clinical utility, including injectable solutions (25-75 mg/mL), powders for reconstitution, intramammary infusions (75 mg/syringe), and more recently, nanoformulations like cationic proliposomes and oily nanosuspensions designed to prolong drug exposure and overcome biofilm-associated resistance [4] [10].

Global Prevalence of Bacterial Infections Targeted by Cefquinome Sulfate

The epidemiological significance of cefquinome sulfate is intrinsically linked to its activity against economically devastating and zoonotically relevant pathogens. Bovine respiratory disease (BRD) complex remains the most prevalent illness in feedlot cattle, with Mannheimia haemolytica implicated in over 80% of fibrinous pneumonias, causing losses exceeding $1 billion annually in North America alone [1] [8]. Coliform mastitis, particularly acute E. coli infections, affects 5-15% of lactating dairy cows globally, with cefquinome constituting first-line therapy in Europe and Asia due to its rapid bactericidal action [7].

In swine production, Streptococcus suis serotype 2 causes meningoencephalitis with mortality rates reaching 20% in affected herds, while Glaesserella (Haemophilus) parasuis induces polyserositis in 10-15% of grower pigs. The zoonotic potential of S. suis underscores the public health dimension of effective control [1] [5]. Surveillance data from eleven Chinese provinces revealed alarming resistance patterns in mastitis pathogens, with over 60% of Staphylococcus aureus isolates exhibiting multidrug resistance, though cefquinome maintains MIC90 values ≤0.25 μg/mL against most target pathogens except biofilm-embedded strains [3] [7].

Table 2: Global Prevalence and Impact of Key Pathogens Targeted by Cefquinome Sulfate

PathogenPrimary HostDiseasePrevalence EstimateEconomic Impact
Mannheimia haemolyticaCattleBovine Respiratory Disease>80% of feedlot pneumonias>$1 billion/year (US)
Escherichia coliCattleAcute mastitis, septicemia5-15% of lactating cows$250/case (milk loss)
Streptococcus suisSwineMeningitis, arthritis10-30% of herds affected20% mortality in acute cases
Staphylococcus aureusCattle, SwineMastitis, exudative dermatitis40-50% of chronic mastitisPremature culling, milk withdrawal

Research Objectives and Knowledge Gaps

Despite two decades of clinical use, critical knowledge gaps persist regarding cefquinome sulfate. Foremost is the mechanistic understanding of emerging adaptive resistance observed in Staphylococcus aureus. Recent in vitro pharmacokinetic/pharmacodynamic (PK/PD) models demonstrate that sub-MPC exposures induce tolerance via upregulated sdhB, sdhA, pdhA, lpdA, and sucC genes involved in cellular respiration and oxidation-reduction processes [3]. This metabolic reprogramming precedes genetic mutations, suggesting conventional susceptibility testing may underestimate resistance potential.

A second frontier involves advanced delivery systems to overcome pharmacokinetic limitations. Conventional aqueous injections exhibit short half-lives (1.4-2.5 hours in most species), necessitating frequent administration [6] [9]. Novel formulations like cefquinome sulfate cationic proliposomes (CSCPs) exhibit mean particle sizes of 201.5 nm and zeta potentials of +65.29 mV, enhancing biofilm penetration against S. aureus biofilms and increasing entrapment efficiency to 63.21% [4]. Similarly, oily nanosuspensions using Labrafac™ PG and Labrasol® boost bioavailability to 160% relative to commercial injections by sustaining release and improving lymphatic uptake [10].

Critical unresolved questions include:

  • The molecular epidemiology of plasmid-mediated cefquinome resistance determinants beyond observed AmpC induction
  • Exposure thresholds for preventing resistant subpopulation amplification in polymicrobial infections
  • Immunomodulatory effects of cefquinome during biofilm-associated infections
  • Environmental persistence of cefquinome metabolites in manure management systems

Ongoing clinical trials focus on PK/PD optimization for Streptococcus equi subsp. equi (strangles) in foals, where AUC24h/MIC targets of 113.11 h (bacteriostatic) and 143.14 h (bactericidal) were established ex vivo, supporting a proposed 0.53 mg/kg dosing regimen [9]. These investigations underscore cefquinome sulfate's evolving role in veterinary antimicrobial therapy amidst escalating resistance challenges.

Properties

CAS Number

118443-88-2

Product Name

Cefquinome sulfate

Molecular Formula

C23H24N6O5S2.H2O4S

Molecular Weight

626.689

Synonyms

[6R-[6alpha,7beta(Z)]]-1-[[7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.